N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

IKKβ inhibitor enzyme assay kinase selectivity

N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide (CAS 953896-36-1) belongs to the 2-aryloxyacetamide class of IκB kinase β (IKKβ) inhibitors, characterized by low nanomolar enzymatic potency and significant selectivity over the related IKKα isoform. Its distinct 3-fluorophenoxy moiety and 5-amino-2-methoxyaniline substructure deliver a combination of target engagement, cellular pathway suppression, and favorable oral pharmacokinetics that differentiate it from earlier IKKβ inhibitors and close structural analogs.

Molecular Formula C15H15FN2O3
Molecular Weight 290.29 g/mol
CAS No. 953896-36-1
Cat. No. B1355922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide
CAS953896-36-1
Molecular FormulaC15H15FN2O3
Molecular Weight290.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F
InChIInChI=1S/C15H15FN2O3/c1-20-14-6-5-11(17)8-13(14)18-15(19)9-21-12-4-2-3-10(16)7-12/h2-8H,9,17H2,1H3,(H,18,19)
InChIKeyOTBCZFWQBCSQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide: A Selective and Orally Bioavailable IKKβ Inhibitor


N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide (CAS 953896-36-1) belongs to the 2-aryloxyacetamide class of IκB kinase β (IKKβ) inhibitors, characterized by low nanomolar enzymatic potency and significant selectivity over the related IKKα isoform . Its distinct 3-fluorophenoxy moiety and 5-amino-2-methoxyaniline substructure deliver a combination of target engagement, cellular pathway suppression, and favorable oral pharmacokinetics that differentiate it from earlier IKKβ inhibitors and close structural analogs .

Why N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide Cannot Be Replaced by Close Analogs Without Functional Loss


The 3-fluorophenoxy motif is a critical pharmacophoric element; replacing it with an unsubstituted phenoxy group or relocating the fluorine to the 4-position results in a >10-fold drop in IKKβ inhibitory potency, a marked decline in selectivity over IKKα, and substantially reduced oral bioavailability . These steep structure-activity relationships mean that seemingly interchangeable analogs from the same chemical series fail to reproduce the target compound’s efficacy in cellular and in vivo models, making informed selection essential for reproducible research and lead optimization programs .

Quantitative Differentiation Evidence for N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide vs. Analogs and Reference Inhibitors


Biochemical Potency Against IKKβ Compared to the Des-fluoro Analog

In a head-to-head IKKβ enzymatic assay, N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide inhibited IKKβ with an IC50 of 12 nM, whereas the direct des-fluoro analog (N-(5-amino-2-methoxyphenyl)-2-phenoxyacetamide) showed an IC50 of 180 nM under identical conditions .

IKKβ inhibitor enzyme assay kinase selectivity

Selectivity Window for IKKβ Over IKKα Relative to a Close Structural Analog

Selectivity profiling in the same study revealed that the target compound displays a 50-fold preference for IKKβ (IC50 = 12 nM) over IKKα (IC50 = 600 nM). In contrast, the des-fluoro analog achieved only a 10-fold selectivity window (IKKβ IC50 = 180 nM; IKKα IC50 = 1800 nM), demonstrating a 5-fold improvement in isoform discrimination conferred by the 3-fluoro substitution .

IKKβ selectivity IKKα counter-screen kinase profiling

Cellular TNFα Suppression Compared to a Direct Analog and Benchmark Inhibitor SC-514

In LPS-stimulated human peripheral blood mononuclear cells (hPBMC), N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide inhibited TNFα release with an IC50 of 80 nM, representing a 15-fold enhancement over the des-fluoro analog (IC50 = 1.2 µM) and a 31-fold superiority over the widely used IKKβ reference inhibitor SC-514 (IC50 = 2.5 µM, measured in a comparable LPS/hPBMC system ).

cellular assay TNFα inhibition PBMC IKKβ inhibitor benchmarking

Oral Bioavailability Advantage Over the Des-fluoro Analog

Pharmacokinetic evaluation in Sprague-Dawley rats demonstrated that N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide achieved an oral bioavailability (F%) of 45%, compared to only 10% for the otherwise identical des-fluoro analog, representing a 4.5-fold improvement in systemic exposure .

oral bioavailability rat pharmacokinetics IKKβ inhibitor

Best Application Scenarios for N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide in Inflammatory Disease Research and Drug Discovery


Selective Chemical Probe for NF-κB Pathway Dissection in Cellular and In Vivo Inflammation Models

The compound’s 50-fold selectivity over IKKα and 15-fold cellular potency gain relative to the des-fluoro analog make it a precise tool for interrogating IKKβ-dependent NF-κB signaling in macrophages, synoviocytes, and whole-animal models of acute and chronic inflammation, reducing pathway crosstalk artifacts.

Lead Optimization and SAR Exploration for Oral IKKβ Inhibitor Candidates

With an oral bioavailability of 45% in rats , this scaffold serves as an advanced starting point for medicinal chemistry programs aiming to balance target potency and systemic exposure; the 3-fluorophenoxy determinant can be further diversified while preserving the favorable pharmacokinetic handle established here.

Benchmarking Novel IKKβ Inhibitors in Biochemical and Cellular Assays

Its well-characterized profile—IKKβ IC50 = 12 nM, cellular TNFα IC50 = 80 nM —positions this compound as an internal standard head-to-head comparator when evaluating next-generation IKKβ inhibitors, ensuring assay consistency across screening campaigns and hit triage.

In Vivo Pharmacodynamic Studies Requiring Oral Dosing and Target Engagement Readouts

The combination of sub-100 nM cellular potency and robust oral absorption enables repeated oral administration in rodent disease models, facilitating phospho-IκBα and cytokine biomarker measurements without the confounding effects of poor exposure seen with earlier analogs or reference compounds like SC-514.

Quote Request

Request a Quote for N-(5-amino-2-methoxyphenyl)-2-(3-fluorophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.